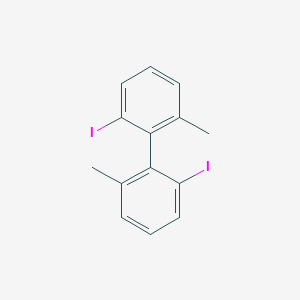

2,2'-Diiodo-6,6'-dimethylbiphenyl

描述

Structure

2D Structure

属性

IUPAC Name |

1-iodo-2-(2-iodo-6-methylphenyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZXGBNQRZGWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)C2=C(C=CC=C2I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384315 | |

| Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134453-96-6 | |

| Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,2'-Diiodo-6,6'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,2'-Diiodo-6,6'-dimethylbiphenyl, a key intermediate in various fields of chemical research and development. This document details a plausible multi-step synthetic pathway, including experimental protocols adapted from established methodologies. It also compiles available physical and spectroscopic data for the target compound and its key intermediates.

Introduction

This compound is a sterically hindered biaryl compound. Its unique structural features, arising from the presence of bulky iodine and methyl groups in the ortho positions, lead to atropisomerism, making it a valuable chiral building block in asymmetric synthesis. The carbon-iodine bonds also serve as versatile handles for further functionalization through various cross-coupling reactions, making this compound a crucial precursor for the synthesis of complex organic molecules, including ligands for catalysis and potential pharmaceutical candidates.

Synthesis of this compound

A multi-step synthesis commencing from commercially available o-toluidine is a feasible route for the preparation of this compound. The overall synthetic pathway is depicted below, followed by detailed experimental protocols for each step.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl (Intermediate 3)

This step involves the Ullmann coupling of 2-iodo-3-methylnitrobenzene. A general procedure, adapted from the synthesis of 2,2'-dinitrobiphenyl, is provided below.[1]

-

Materials: 2-Iodo-3-methylnitrobenzene, activated copper bronze, sand.

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-iodo-3-methylnitrobenzene and sand.

-

Heat the mixture in a sand bath to approximately 215-225 °C.

-

Gradually add activated copper bronze to the stirred mixture over a period of about 1.5 hours, maintaining the temperature.

-

Continue heating and stirring for an additional 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

The product is extracted from the solid mixture with a suitable hot solvent (e.g., ethanol or toluene).

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

-

Step 2: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl (Intermediate 4)

The reduction of the dinitro compound to the corresponding diamine can be achieved through catalytic hydrogenation.[1]

-

Materials: 2,2'-Dinitro-6,6'-dimethylbiphenyl, Raney Nickel (or Palladium on charcoal), ethanol, hydrogen gas.

-

Procedure:

-

Dissolve 2,2'-Dinitro-6,6'-dimethylbiphenyl in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel (or 10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitor by pressure drop).

-

Carefully filter the catalyst from the reaction mixture through a pad of Celite.

-

Evaporate the solvent under reduced pressure to obtain the crude 2,2'-diamino-6,6'-dimethylbiphenyl, which can be purified by recrystallization.

-

Step 3: Synthesis of this compound (Final Product)

The final step is a Sandmeyer reaction to replace the amino groups with iodine.

-

Materials: 2,2'-Diamino-6,6'-dimethylbiphenyl, sodium nitrite, hydrochloric acid, potassium iodide.

-

Procedure:

-

Suspend 2,2'-Diamino-6,6'-dimethylbiphenyl in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the bis-diazonium salt.

-

In a separate flask, dissolve potassium iodide in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Properties of this compound and Intermediates

This section summarizes the known and predicted physicochemical and spectroscopic properties of the target compound and its key synthetic intermediates.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) | Boiling Point (°C) | LogP |

| 2,2'-Dinitro-6,6'-dimethylbiphenyl | C₁₄H₁₂N₂O₄ | 272.26 | 55153-02-1 | Yellow crystals | 123.5-124.5 | - | 3.9 |

| 2,2'-Diamino-6,6'-dimethylbiphenyl | C₁₄H₁₆N₂ | 212.29 | 20261-65-8 | - | - | - | - |

| This compound | C₁₄H₁₂I₂ | 434.05 | 134453-96-6 | - | - | - | 5.18 [2] |

Spectroscopic Data

2,2'-Dinitro-6,6'-dimethylbiphenyl

-

Mass Spectrometry (GC-MS): Key fragments (m/z) can be observed, with a prominent molecular ion peak.

This compound

While detailed experimental spectra for the final product are not widely published, characteristic spectroscopic features can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the steric hindrance and restricted rotation around the biaryl bond, the aromatic signals may appear as complex multiplets. The two methyl groups should give a singlet in the upfield region (around 2.0-2.5 ppm).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, including the iodine- and methyl-substituted carbons, as well as the methyl carbons. The carbons attached to the iodine atoms would be expected to appear at a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations for the aromatic rings, and a C-I stretching vibration at lower frequencies.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z = 434. The isotopic pattern of the molecular ion would be characteristic of a diiodo-substituted compound. Fragmentation would likely involve the loss of iodine atoms and methyl groups.

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable building block in several areas:

-

Asymmetric Catalysis: As a precursor to chiral ligands, it plays a crucial role in the development of catalysts for enantioselective transformations, which are vital in the synthesis of single-enantiomer drugs.

-

Materials Science: The rigid and well-defined three-dimensional structure of its derivatives can be exploited in the design of novel organic materials with specific optical or electronic properties.

-

Medicinal Chemistry: The diiodobiphenyl scaffold can be elaborated into complex molecules with potential biological activity. The iodine atoms provide sites for introducing a variety of functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This technical guide has outlined a viable synthetic route to this compound and compiled its known properties. While detailed experimental data for the final compound is limited in the public domain, the provided protocols for its multi-step synthesis offer a solid foundation for its preparation in a laboratory setting. The unique characteristics of this molecule underscore its importance as a versatile intermediate for advanced applications in organic synthesis, catalysis, and materials science, making it a compound of significant interest to the scientific and industrial research communities. Further research to fully characterize this compound and explore its reactivity is highly encouraged.

References

Spectroscopic data for 2,2'-Diiodo-6,6'-dimethylbiphenyl (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2,2'-Diiodo-6,6'-dimethylbiphenyl (CAS No. 134453-96-6). Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted data based on its structure, alongside established methodologies for acquiring such spectra. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Molecular Structure

This compound is a symmetrically substituted biphenyl derivative. The presence of bulky iodine atoms and methyl groups at the ortho-positions (2, 6, 2', and 6') leads to hindered rotation around the biphenyl C-C bond, resulting in atropisomerism.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 2H | Ar-H |

| ~7.35 | t | 2H | Ar-H |

| ~7.05 | d | 2H | Ar-H |

| ~2.10 | s | 6H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Ar-C (quaternary) |

| ~140.0 | Ar-C (quaternary) |

| ~130.0 | Ar-CH |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~95.0 | Ar-C-I |

| ~22.0 | -CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C stretch (aromatic) |

| ~1470, ~1440 | Medium | C-H bend (methyl) |

| ~1020 | Strong | C-I stretch |

| 800-700 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 434 | 100 | [M]⁺ (Molecular Ion) |

| 307 | 80 | [M-I]⁺ |

| 180 | 60 | [M-2I]⁺ |

| 165 | 90 | [M-2I-CH₃]⁺ |

| 90 | 40 | [C₇H₆]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 45°, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. A total of 16 scans are collected.

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled sequence with a pulse angle of 30°, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.

Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The detector records the abundance of each ion.

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Atropisomerism in 2,2'-Diiodo-6,6'-dimethylbiphenyl Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is a critical consideration in modern drug discovery and materials science. This technical guide provides an in-depth exploration of atropisomerism in 2,2'-diiodo-6,6'-dimethylbiphenyl derivatives. Due to the significant steric hindrance imposed by the bulky iodine and methyl substituents in the ortho positions, these molecules exhibit stable atropisomers with a high barrier to rotation. This document outlines the synthesis, resolution, and characterization of these atropisomers, offering detailed experimental protocols and a comparative analysis of their stereochemical properties. While specific experimental data for this compound is not extensively available in the current literature, this guide leverages data from closely related analogs to provide a robust framework for researchers.

Introduction to Atropisomerism in Biphenyl Systems

Atropisomerism occurs in molecules that lack a traditional stereocenter but are chiral due to hindered rotation around a single bond. In substituted biphenyls, the energy barrier to rotation around the central C-C bond is dependent on the size and nature of the substituents at the ortho positions. When this barrier is sufficiently high, the individual rotational isomers (atropisomers) can be isolated as stable enantiomers.

The stability of atropisomers is a crucial factor in their application. In drug development, different atropisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize stable atropisomers is of paramount importance. The this compound system serves as an excellent model for studying stable atropisomerism due to the significant steric bulk of the ortho substituents.

Synthesis of this compound

A plausible synthetic route to this compound begins with the Ullmann coupling of 2-iodo-3-nitrotoluene to form 2,2'-dinitro-6,6'-dimethylbiphenyl. Subsequent reduction of the nitro groups yields 2,2'-diamino-6,6'-dimethylbiphenyl, which can then be converted to the target diiodo compound via a Sandmeyer reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 2.1.1: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl

-

To a stirred suspension of activated copper powder in dimethylformamide (DMF), add 2-iodo-3-nitrotoluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 150-160 °C and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a dilute acid solution (e.g., 10% HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,2'-dinitro-6,6'-dimethylbiphenyl.

Protocol 2.1.2: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl

-

Dissolve 2,2'-dinitro-6,6'-dimethylbiphenyl in ethanol.

-

Add a reducing agent, such as iron powder and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using Fe/HCl, heat the mixture at reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent in vacuo to yield 2,2'-diamino-6,6'-dimethylbiphenyl.

Protocol 2.1.3: Synthesis of this compound (Sandmeyer Reaction)

-

Dissolve 2,2'-diamino-6,6'-dimethylbiphenyl in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the bis-diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer and concentrate to give the crude this compound, which can be purified by chromatography or recrystallization.

Rotational Energy Barrier and Atropisomer Stability

The rotational energy barrier (ΔG‡) is a critical parameter that determines the stereochemical stability of atropisomers. A higher barrier corresponds to a slower rate of interconversion (racemization) and a longer half-life (t1/2) of the individual enantiomers. For biphenyl derivatives, the barrier to rotation is primarily influenced by the steric hindrance of the ortho substituents.

Caption: Factors influencing the stability of biphenyl atropisomers.

Quantitative Data for Analogous Biphenyl Derivatives

The following table summarizes the rotational energy barriers and half-lives for a series of 2,2'-disubstituted and 2,2',6,6'-tetrasubstituted biphenyls to provide a comparative context.

| Compound | ortho-Substituents | ΔG‡ (kcal/mol) | Half-life (t1/2) at 298 K | Reference Compound |

| 2,2'-Dimethylbiphenyl | -CH3, -CH3 | ~18 | Minutes to Hours | Analog |

| 2,2'-Diiodobiphenyl | -I, -I | >25 | Years | Analog |

| 2,2'-Dibromo-6,6'-dicarboxybiphenyl | -Br, -COOH | >30 | Effectively non-racemizing | Analog |

| This compound | -I, -CH3 | >25 (Est.) | Years (Est.) | Target Compound |

Note: The values for the target compound are estimations based on the data from analogous structures.

Experimental Protocol for Determining Rotational Barrier

Protocol 3.2.1: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

-

Dissolve a sample of the purified this compound in a suitable deuterated solvent (e.g., toluene-d8, CS2).

-

Acquire a series of proton or carbon NMR spectra at different temperatures, starting from room temperature and gradually increasing the temperature.

-

Identify diastereotopic protons or carbons that will coalesce as the rate of rotation increases with temperature. The methyl protons are often a good probe.

-

Record the coalescence temperature (Tc) and the chemical shift difference (Δν) of the diastereotopic signals at low temperature.

-

Calculate the rate constant for rotation (k) at the coalescence temperature using the equation: k = πΔν / √2.

-

Determine the free energy of activation for rotation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, T is the coalescence temperature in Kelvin, k is the rate constant, h is Planck's constant, and kB is the Boltzmann constant.

Resolution of Atropisomers

The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through various techniques, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most effective methods.

An In-depth Technical Guide to the Reactivity of C-I Bonds in 2,2'-Diiodo-6,6'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Diiodo-6,6'-dimethylbiphenyl is a sterically hindered organoiodine compound that serves as a valuable building block in organic synthesis. The presence of two iodine atoms at the ortho-positions of the biphenyl core, flanked by two methyl groups, imparts unique reactivity to the carbon-iodine (C-I) bonds. This technical guide provides a comprehensive overview of the reactivity of these C-I bonds in various chemical transformations, with a focus on cross-coupling reactions, Ullmann coupling, and metal-halogen exchange. The significant steric hindrance imposed by the 6,6'-dimethyl groups plays a crucial role in the reaction kinetics and outcomes, often necessitating carefully optimized conditions. This document aims to provide researchers with the necessary information to effectively utilize this compound in the synthesis of complex organic molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from 2-iodo-3-methylnitrobenzene. The key steps involve an Ullmann coupling to form the biphenyl core, followed by reduction of the nitro groups and a subsequent Sandmeyer reaction to introduce the iodine atoms.

A plausible synthetic pathway is outlined below:

Figure 1. Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl via Ullmann Coupling

This protocol is adapted from the synthesis of similar dinitrobiphenyl compounds.[1]

-

Reactants: 2-iodo-3-methylnitrobenzene and copper powder.

-

Procedure:

-

A mixture of 2-iodo-3-methylnitrobenzene and a stoichiometric amount of activated copper powder is heated.

-

The reaction can be carried out in a high-boiling solvent such as DMF or, in some cases, under solvent-free conditions.

-

The reaction mixture is heated at a high temperature (typically > 200 °C) for several hours.

-

After cooling, the reaction mixture is treated with a suitable workup procedure, which may involve extraction and purification by chromatography or recrystallization.

-

Reactivity in Cross-Coupling Reactions

The C-I bonds in this compound are amenable to various palladium-catalyzed cross-coupling reactions, although the steric hindrance necessitates the use of specialized ligands and optimized reaction conditions to achieve good yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is critical to facilitate the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Iodo-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 | [2] |

| 2 | 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 | [3] |

| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | (mixture) | [4][5] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactants: this compound, an appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos), and a base (e.g., K₂CO₃ or K₃PO₄).

-

Procedure:

-

To a degassed solution of the aryl iodide and boronic acid in a suitable solvent (e.g., toluene, dioxane, or a mixture with water), the palladium catalyst, ligand, and base are added.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is worked up by extraction and purified by column chromatography.

-

Figure 2. General scheme for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The steric hindrance in this compound can make this reaction challenging.

Quantitative Data for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃, 0.1% Cu₂O/Al₂O₃ | - | THF/DMA | 60 | [6] |

| 2 | Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good to Excellent | [7] |

Experimental Protocol: Sonogashira Coupling

-

Reactants: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine).

-

Procedure:

-

The aryl iodide, alkyne, palladium catalyst, and copper co-catalyst are dissolved in a suitable solvent (e.g., THF, DMF, or an amine solvent).

-

The base is added, and the mixture is stirred under an inert atmosphere, typically at room temperature or with gentle heating.

-

Reaction progress is monitored by TLC or GC-MS.

-

Workup involves quenching the reaction, extraction, and purification by chromatography.[6]

-

Figure 3. General scheme for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For sterically hindered aryl iodides, the use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromo-4-trifluoromethyl-quinoline | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 88 | [8] |

| 2 | Aryl Chlorides | Anilines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | up to 99 | [9] |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants: this compound, an amine, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃).

-

Procedure:

-

The aryl iodide, amine, palladium precursor, and ligand are combined in a reaction vessel under an inert atmosphere.

-

A suitable solvent (e.g., toluene or dioxane) and the base are added.

-

The reaction mixture is heated, and the progress is monitored.

-

Workup typically involves filtration, extraction, and purification by chromatography.

-

Figure 4. General scheme for the Buchwald-Hartwig amination.

Ullmann Coupling

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of aryl halides. While modern cross-coupling reactions are often preferred, the Ullmann coupling can still be a viable option, particularly for homocoupling reactions. The traditional Ullmann reaction requires harsh conditions, but modern protocols have been developed with milder conditions.[1][8]

Experimental Protocol: Ullmann Homocoupling

-

Reactants: this compound and activated copper powder.

-

Procedure:

-

The aryl iodide is heated with an excess of copper powder, often in a high-boiling solvent like DMF or in the absence of a solvent.

-

The reaction typically requires high temperatures (often > 200°C).

-

After the reaction is complete, the mixture is cooled and worked up to isolate the coupled product.

-

Metal-Halogen Exchange

The carbon-iodine bonds in this compound are susceptible to metal-halogen exchange, most commonly with organolithium reagents. This reaction is typically very fast and provides a route to the corresponding aryllithium species, which can then be reacted with various electrophiles. The general reactivity trend for halogen-lithium exchange is I > Br > Cl.[10]

Experimental Protocol: Lithium-Iodine Exchange

-

Reactants: this compound and an organolithium reagent (e.g., n-butyllithium or t-butyllithium).

-

Procedure:

-

A solution of the aryl iodide in an anhydrous ether solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

-

The organolithium reagent is added dropwise, and the mixture is stirred for a short period.

-

The resulting aryllithium species can then be quenched with an electrophile (e.g., CO₂, aldehydes, ketones).

-

The reaction is then warmed to room temperature and worked up.

-

References

- 1. prepchem.com [prepchem.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. hwpi.harvard.edu [hwpi.harvard.edu]

A Technical Guide to the Stability and Storage of 2,2'-Diiodo-6,6'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2'-Diiodo-6,6'-dimethylbiphenyl. Due to the limited availability of specific experimental data for this compound, the information presented herein is based on established chemical principles and data from structurally analogous iodinated and halogenated aromatic compounds.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Inferred Data / Information | Source/Basis |

| Molecular Formula | C₁₄H₁₂I₂ | |

| Molecular Weight | 434.05 g/mol | |

| Physical State | Likely a solid at room temperature. | General property of biphenyls. |

| Melting Point | Not available. For the related 5,5'-Diiodo-2,2'-dimethylbiphenyl, the melting point is 115-119°C. | [1] |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. | General property of halogenated aromatics. |

Stability Profile

The stability of this compound is influenced by several factors, primarily its susceptibility to deiodination.

2.1. Thermal Stability

While specific thermal decomposition data is not available, aryl iodides are known to be the least thermally stable of the aryl halides due to the relatively weak carbon-iodine bond. Elevated temperatures can promote homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation. It is anticipated that the compound will exhibit greater stability than simple alkyl iodides but may decompose at high temperatures.

2.2. Photostability

Aryl iodides are often sensitive to light, particularly in the UV spectrum. Photons can provide the energy required to break the C-I bond, initiating a radical degradation pathway. This can lead to the formation of elemental iodine, which may be observed as a purplish or brownish discoloration of the material. The presence of electron-donating methyl groups on the biphenyl rings could potentially increase the electron density of the aromatic system, possibly influencing its photosensitivity.

2.3. Chemical Stability

The biphenyl backbone of the molecule is generally chemically robust. However, the iodine substituents can be susceptible to reaction with strong reducing agents and certain metals. Halogenated compounds, in general, should be stored away from strong oxidizing agents, strong bases, and active metals like sodium and potassium to prevent vigorous or explosive reactions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for halogenated aromatic compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A temperature of <15°C is advisable. | To minimize the rate of potential thermal degradation. |

| Light | Store in a light-resistant container, such as an amber glass bottle, and in a dark location. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | To prevent oxidative degradation and reactions with atmospheric moisture. |

| Container | Use a tightly sealed, chemically resistant container. | To prevent contamination and exposure to air and moisture. |

| Segregation | Store separately from strong oxidizing agents, strong bases, and active metals. | To avoid potentially hazardous chemical reactions. |

Experimental Protocols (General)

While specific experimental protocols for this compound are not available, the following are general methodologies for assessing the stability of chemical compounds, based on ICH Q1B guidelines for photostability testing.[2]

4.1. Forced Degradation Study (Stress Testing)

-

Objective: To identify potential degradation products and pathways.

-

Methodology:

-

Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Expose the solutions to stress conditions, including:

-

Heat: Store at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Light: Expose to a light source providing a standardized output of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.

-

Acid/Base Hydrolysis: Treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

-

Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC with UV detection or mass spectrometry, to quantify the parent compound and detect any degradation products.

-

4.2. Confirmatory Stability Study

-

Objective: To determine the shelf-life under defined storage conditions.

-

Methodology:

-

Store the compound under the recommended long-term storage conditions (e.g., cool, dark).

-

At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples.

-

Analyze the samples for purity and the presence of any degradation products using a validated analytical method.

-

Visualizations

5.1. Logical Workflow for Handling and Storage

The following diagram illustrates a decision-making workflow for the appropriate handling and storage of this compound.

Caption: Decision workflow for handling and storage.

5.2. Potential Degradation Pathway

This diagram illustrates a simplified potential degradation pathway for this compound initiated by light or heat.

References

Torsional barriers in 2,2'-Diiodo-6,6'-dimethylbiphenyl

An In-Depth Technical Guide on the Torsional Barriers in 2,2'-Diiodo-6,6'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the torsional barriers in this compound, a molecule of significant interest due to its potential for atropisomerism. Atropisomers, stereoisomers arising from restricted rotation about a single bond, are increasingly important in drug discovery and materials science. The steric hindrance introduced by the ortho-substituents dictates the rotational barrier and the stability of the individual atropisomers.

Introduction to Torsional Barriers and Atropisomerism

In biphenyl systems, the rotation around the central carbon-carbon single bond is a key determinant of the molecule's three-dimensional structure and properties. When bulky substituents are present at the ortho positions (2, 2', 6, and 6'), steric hindrance can restrict this rotation to such an extent that stable, isolable rotational isomers, known as atropisomers, can be observed. This phenomenon is termed atropisomerism.[1][2] The energy required to overcome this restriction is known as the torsional or rotational barrier. A sufficiently high rotational barrier (generally > 100 kJ/mol) allows for the separation of enantiomeric atropisomers at room temperature.[2]

For this compound, the four ortho-substituents—two iodine atoms and two methyl groups—create significant steric congestion, leading to a high barrier to rotation around the biphenyl axis. This makes it a prime candidate for exhibiting stable atropisomerism.

Quantitative Data on Torsional Barriers in Related Biphenyls

| Compound | Substituents (ortho, ortho') | Torsional Barrier (kcal/mol) | Method |

| Biphenyl | H, H | ~1.4 (0°) / ~1.6 (90°) | Experimental |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | > 18 | Experimental (NMR) |

| 2,2'-Difluorobiphenyl | F, F | ~15 | Calculation (DFT) |

| 2,2'-Dichlorobiphenyl | Cl, Cl | ~21 | Calculation (DFT) |

| 2,2'-Dibromobiphenyl | Br, Br | ~23 | Calculation (DFT) |

| 2,2'-Diiodobiphenyl | I, I | > 25 (estimated) | Extrapolation |

Note: The torsional barrier for 2,2'-diiodobiphenyl is an estimation based on the trend of increasing barrier with halogen size. The presence of two additional methyl groups in this compound is expected to further increase this barrier significantly.

Experimental and Theoretical Methodologies

The determination of torsional barriers in biphenyl systems relies on both experimental and computational techniques.

Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to measure the kinetics of dynamic processes, including bond rotations.[3][4][5]

Methodology:

-

Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range.

-

Low-Temperature Measurement: The ¹H or ¹³C NMR spectrum is recorded at a low temperature where the rotation around the biphenyl bond is slow on the NMR timescale. At this temperature, distinct signals for the diastereotopic protons or carbons of the two atropisomers are observed. The chemical shift difference (Δν) between these signals is measured.[5]

-

Temperature Increase: The temperature of the sample is gradually increased in increments.

-

Coalescence Temperature Determination: As the temperature rises, the rate of rotation increases. This causes the distinct NMR signals to broaden and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature (Tc).[5][6]

-

High-Temperature Measurement: At temperatures well above Tc, the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.

-

Calculation of the Rotational Barrier: The free energy of activation (ΔG‡), which represents the torsional barrier, can be calculated at the coalescence temperature using the Eyring equation:

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k is the rate constant at coalescence, which can be calculated from Δν.

Visualization of the VT-NMR Experimental Workflow:

Caption: Workflow for determining torsional barriers using Variable Temperature NMR.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling and calculating torsional barriers.[7][8]

Methodology:

-

Geometry Optimization: The ground state (stable, non-planar conformation) and the transition state (planar conformation) of the biphenyl molecule are modeled. The geometries of both states are optimized to find the lowest energy structures.

-

Energy Calculation: The electronic energies of the optimized ground state and transition state are calculated using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[7] For accurate results, especially with bulky substituents, dispersion corrections (e.g., -D3) are often included.[7]

-

Torsional Barrier Calculation: The torsional barrier is the difference in energy between the transition state and the ground state.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the rotation around the biphenyl bond). These calculations also provide zero-point vibrational energy (ZPVE) corrections, which can be added to the electronic energies for a more accurate barrier height.

Factors Influencing the Torsional Barrier

The magnitude of the torsional barrier in ortho-substituted biphenyls is influenced by a combination of factors.

Visualization of Influencing Factors:

Caption: Key factors influencing the torsional barrier in substituted biphenyls.

Conclusion

The presence of four bulky ortho-substituents in this compound leads to a significant torsional barrier, making it a highly interesting candidate for studies in atropisomerism. While direct experimental data for this specific molecule is yet to be reported, insights from analogous compounds and established experimental and theoretical methodologies provide a strong framework for its investigation. The detailed protocols for VT-NMR and DFT calculations outlined in this guide offer robust approaches for the precise determination of its rotational energy profile. Such studies are crucial for the rational design of new chiral ligands, catalysts, and pharmaceuticals where the controlled three-dimensional arrangement of molecular fragments is paramount.

References

- 1. quora.com [quora.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. researchgate.net [researchgate.net]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 7. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. [PDF] Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 2,2'-Diiodo-6,6'-dimethylbiphenyl in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Diiodo-6,6'-dimethylbiphenyl is a key precursor in the synthesis of a class of axially chiral biaryl phosphine ligands. Its rigid biphenyl backbone and strategic placement of methyl groups create a well-defined chiral environment when coordinated to a metal center. This property is harnessed in asymmetric catalysis to achieve high levels of enantioselectivity in a variety of chemical transformations. One of the most prominent ligands synthesized from this precursor is 2,2'-bis(diphenylphosphino)-6,6'-dimethylbiphenyl, commonly known as BIPHEMP. These application notes provide an overview of the use of BIPHEMP in asymmetric catalysis, including detailed experimental protocols and performance data.

Key Applications

Ligands derived from this compound, such as BIPHEMP, have demonstrated significant utility in several types of asymmetric reactions, including:

-

Palladium-Catalyzed Asymmetric Cross-Coupling: Synthesis of optically active biaryl compounds.

-

Rhodium-Catalyzed Asymmetric Hydrogenation: Enantioselective reduction of prochiral olefins.

-

Ruthenium-Catalyzed Asymmetric Hydrogenation: Highly efficient reduction of ketones and olefins.

-

Nickel-Catalyzed Asymmetric Allylic Substitution: Formation of chiral allylic products.

Data Presentation

The following tables summarize the performance of BIPHEMP in representative asymmetric catalytic reactions.

Table 1: Palladium-Catalyzed Asymmetric Cross-Coupling of Naphthyl Halides and Grignard Reagents for the Synthesis of Binaphthyls [1]

| Entry | Grignard Reagent | Naphthyl Halide | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | 1-Naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (-)-BIPHEMP | Ether | 20 | 75 | 83 (R) |

| 2 | 1-Naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (+)-BINAP | Ether | 20 | 80 | 17 (S) |

| 3 | 2-Methyl-1-naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (-)-BIPHEMP | Toluene | 40 | 55 | 65 (R) |

| 4 | 2-Methyl-1-naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (+)-BINAP | Toluene | 40 | 60 | 35 (S) |

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate [1]

| Entry | Ligand | Solvent | Pressure (psi) | e.e. (%) |

| 1 | (+)-BIPHEMP | Toluene | 44 | 46 |

| 2 | (+)-BINAP | Toluene | 44 | 70 |

| 3 | (+)-BIPHEMP | Ethanol | 44 | 14 |

| 4 | (+)-BINAP | Ethanol | 44 | 38 |

Experimental Protocols

Protocol 1: Synthesis of (-)-BIPHEMP from (-)-2,2'-Diiodo-6,6'-dimethylbiphenyl[1]

This protocol describes the synthesis of the chiral ligand (-)-BIPHEMP, which is a crucial first step for its use in catalysis.

Materials:

-

(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl

-

Butyllithium (BuLi)

-

Chlorodiphenylphosphine

-

Anhydrous diethyl ether

Procedure:

-

To a cooled (-10°C) solution of butyllithium (2.6 ml, 3.77 mmol) in diethyl ether (7 ml), a solution of optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol) in diethyl ether (13 ml) is added.

-

The reaction mixture is stirred for 40 minutes at -10°C.

-

A solution of chlorodiphenylphosphine (829 mg, 3.77 mmol) in diethyl ether (2.5 ml) is then added.

-

The mixture is allowed to warm to room temperature, refluxed for 5 hours, and then stirred at room temperature overnight.

-

The reaction is quenched, and the product is extracted and purified to yield (-)-BIPHEMP (57% yield).

Caption: Workflow for the synthesis of (-)-BIPHEMP.

Protocol 2: Palladium-Catalyzed Asymmetric Cross-Coupling in Toluene[1]

This protocol details the use of a Pd-BIPHEMP catalyst for the asymmetric synthesis of binaphthyls.

Materials:

-

Naphthyl Grignard reagent

-

Naphthyl halide

-

Pd(acac)₂ (1 mol%)

-

(-)-BIPHEMP (or (+)-BIPHEMP)

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the naphthyl halide and the chiral ligand ((+)- or (-)-BIPHEMP) in diethyl ether.

-

Add the Grignard reagent solution.

-

Allow the ether to evaporate over 30 minutes at room temperature by passing a stream of nitrogen gas through the vessel.

-

Add toluene (1 ml) to the residue.

-

Heat the reaction mixture at the desired temperature (e.g., 40°C or 80°C) for 65 hours.

-

After cooling, the reaction is worked up, and the product is purified by chromatography to determine the yield and enantiomeric excess.

Caption: Workflow for Pd-catalyzed asymmetric cross-coupling.

Protocol 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones[2]

This protocol provides a general procedure for the asymmetric hydrogenation of ketones using a Ru-BIPHEP type catalyst, which can be adapted for BIPHEMP.

Materials:

-

Chiral diphosphine ligand (e.g., BIPHEMP) (0.011 mmol)

-

[Ru(1,5-cyclooctadiene)(η³-(CH₂)₂CCH₃)₂] (3.2 mg, 0.01 mmol)

-

Degassed anhydrous acetone (1 ml)

-

Methanolic HBr solution (122 μl, 0.18 M, 0.022 mmol)

-

Prochiral ketone substrate (1 mmol)

-

Methanol or Ethanol (2 ml)

Procedure:

-

In a 10-ml flask under argon, place the diphosphine ligand and the ruthenium precursor.

-

Add degassed anhydrous acetone.

-

Add the methanolic HBr solution dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 30 minutes, during which an orange suspension will form.

-

Remove the solvent under vacuum. The resulting orange solid is the catalyst and is used without further purification.

-

Dissolve the substrate in methanol or ethanol and add it to the catalyst.

-

Place the reaction vessel in a stainless steel autoclave, and pressurize with hydrogen to the desired pressure and heat to the desired temperature for 24 hours.

-

After the reaction, the pressure is released, and the product is isolated and analyzed for conversion and enantiomeric excess.

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of effective chiral ligands for asymmetric catalysis. The resulting ligands, particularly BIPHEMP, have demonstrated high efficacy in inducing chirality in a range of important chemical transformations. The protocols and data presented herein provide a foundation for researchers to explore and apply these catalytic systems in their own synthetic endeavors, particularly in the fields of pharmaceutical and fine chemical synthesis. Further optimization of reaction conditions for specific substrates can lead to even higher yields and enantioselectivities.

References

Application Notes: Synthesis of Poly(6,6'-dimethylbiphenyl-2,2'-diyl) via Polymerization of 2,2'-Diiodo-6,6'-dimethylbiphenyl

Introduction

Poly(6,6'-dimethylbiphenyl-2,2'-diyl) is a novel polymer with a rigid backbone structure that is anticipated to exhibit high thermal stability, and potentially unique optical and gas permeability properties. The ortho-methyl groups induce a significant dihedral angle between the biphenyl units, which is expected to result in an amorphous polymer with good solubility in common organic solvents. These characteristics make it a promising candidate for applications in gas separation membranes, advanced dielectrics, and as a component in high-performance thermosets.

This document outlines potential synthetic routes for the polymerization of 2,2'-diiodo-6,6'-dimethylbiphenyl, a key monomer for accessing this polymer. While direct polymerization of this specific monomer is not widely reported in the literature, established organometallic cross-coupling reactions provide a strong foundation for its successful synthesis. The protocols detailed below are based on well-established polymerization methods for diiodo-aromatic compounds, including Yamamoto, Suzuki, and Ullmann-type couplings.

Potential Applications

The unique structural features of poly(6,6'-dimethylbiphenyl-2,2'-diyl) suggest its utility in several advanced applications:

-

Gas Separation Membranes: The rigid, contorted polymer backbone may lead to polymers with high free volume, making them suitable for gas separation applications.

-

Low-k Dielectric Materials: The introduction of bulky methyl groups and the non-planar structure can lower the dielectric constant, which is desirable for microelectronics.

-

High-Performance Thermosets: The biphenyl units can be functionalized to introduce cross-linking sites, leading to highly thermostable resins.

-

Chiral Stationary Phases: The atropisomeric nature of the biphenyl linkage could be exploited in chiral separations if the monomer is resolved into its enantiomers prior to polymerization.

Proposed Polymerization Routes

Three primary routes are proposed for the synthesis of poly(6,6'-dimethylbiphenyl-2,2'-diyl) from this compound:

-

Yamamoto-type Polymerization: A direct homopolymerization of the diiodo monomer using a nickel(0) catalyst.

-

Suzuki Polycondensation: A cross-coupling reaction with a diboronic acid or ester co-monomer, catalyzed by a palladium complex. This would result in an alternating copolymer.

-

Ullmann-type Coupling: A copper-mediated homopolymerization, which is a classic method for forming biaryl linkages.

Data Presentation

As the polymerization of this compound is not extensively documented, the following tables present hypothetical yet plausible quantitative data for the proposed polymerization methods. These tables are intended to serve as a benchmark for researchers to compare their experimental results.

Table 1: Hypothetical Data for Yamamoto Polymerization of this compound

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |

| 1 | 5 | DMF | 80 | 24 | 85 | 25 | 1.8 |

| 2 | 2.5 | Toluene | 100 | 48 | 78 | 35 | 2.1 |

| 3 | 10 | NMP | 90 | 24 | 92 | 22 | 1.7 |

Table 2: Hypothetical Data for Suzuki Polycondensation of this compound with 1,4-Phenylenediboronic Acid

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |

| 1 | 2 | 4 (SPhos) | K3PO4 | Toluene/H2O | 100 | 24 | 95 | 45 | 2.2 |

| 2 | 1 | 2 (PPh3) | Na2CO3 | DME/H2O | 85 | 48 | 88 | 38 | 2.5 |

| 3 | 3 | 6 (XPhos) | CsF | Dioxane/H2O | 110 | 18 | 97 | 52 | 2.0 |

Table 3: Hypothetical Data for Ullmann-type Polymerization of this compound

| Entry | Copper Source | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |

| 1 | Cu powder (activated) | - | DMF | 150 | 48 | 75 | 15 | 2.8 |

| 2 | CuI | 20 (Phenanthroline) | NMP | 120 | 24 | 82 | 18 | 2.4 |

| 3 | Cu(OAc)2 | - | Quinoline | 200 | 72 | 65 | 12 | 3.1 |

Experimental Protocols

Protocol 1: Yamamoto-type Polymerization

This protocol describes the dehalogenative polycondensation of this compound using a nickel(0) complex generated in situ.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]

-

2,2'-Bipyridyl (bpy)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a glovebox, add Ni(COD)2 (1.2 eq) and bpy (1.2 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous DMF (to make a 0.2 M solution with respect to the monomer).

-

Stir the mixture at 60 °C for 30 minutes to form the active Ni(0)(bpy) complex.

-

Add this compound (1.0 eq) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and pour the viscous solution into a beaker containing methanol to precipitate the polymer.

-

Filter the polymer and wash with methanol, followed by a dilute HCl solution, and then with deionized water until the filtrate is neutral.

-

Redissolve the polymer in a minimal amount of chloroform and reprecipitate from methanol.

-

Collect the polymer by filtration and dry under vacuum at 60 °C overnight.

Protocol 2: Suzuki Polycondensation

This protocol details the palladium-catalyzed cross-coupling of this compound with a diboronic acid comonomer.

Materials:

-

This compound

-

1,4-Phenylenediboronic acid

-

Palladium(II) acetate [Pd(OAc)2]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K3PO4), anhydrous

-

Toluene

-

Degassed deionized water

-

Methanol

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and degassed water (4:1 v/v) via cannula to achieve a monomer concentration of 0.1 M.

-

Heat the mixture to 100 °C and stir vigorously for 24 hours.

-

Cool the reaction mixture to room temperature and dilute with toluene.

-

Wash the organic phase with water (3x) and brine (1x).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the polymer by slowly adding the concentrated solution to a large volume of stirring methanol.

-

Collect the polymer by filtration and dry under vacuum at 60 °C.

Protocol 3: Ullmann-type Polymerization

This protocol describes the classical copper-mediated homopolymerization.

Materials:

-

This compound

-

Copper powder, activated

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Ammonium hydroxide solution

Procedure:

-

Activate copper powder by stirring with iodine in acetone, followed by washing with dilute HCl and then acetone, and drying under vacuum.

-

Add this compound (1.0 eq) and activated copper powder (2.5 eq) to a flame-dried Schlenk flask.

-

Add anhydrous DMF to the flask to a monomer concentration of 0.5 M.

-

Heat the reaction mixture to 150 °C under an inert atmosphere and stir for 48 hours.

-

Cool the mixture to room temperature and dilute with DMF.

-

Filter the mixture to remove copper and copper salts.

-

Precipitate the polymer by pouring the filtrate into methanol.

-

Collect the crude polymer and redissolve it in chloroform.

-

Wash the chloroform solution with a dilute ammonium hydroxide solution to remove any remaining copper catalyst, followed by water.

-

Dry the organic layer, concentrate, and reprecipitate the polymer from methanol.

-

Dry the final polymer under vacuum at 60 °C.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Application Notes and Protocols for Sonogashira Coupling of 2,2'-Diiodo-6,6'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of the sterically hindered substrate, 2,2'-Diiodo-6,6'-dimethylbiphenyl. The protocols outlined below are designed to serve as a comprehensive guide for achieving successful mono- and di-alkynylation of this challenging substrate, a key transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. However, substrates with significant steric hindrance around the reaction center, such as this compound, present a considerable challenge. The ortho-methyl groups in this molecule sterically encumber the iodine atoms, which can impede the oxidative addition step in the catalytic cycle and favor undesired side reactions. Careful optimization of the catalyst system, base, and reaction conditions is therefore crucial for a successful transformation.

This guide presents a compilation of protocols adapted from literature precedents involving sterically hindered diiodoaryl compounds, providing a rational basis for the selective mono- or di-functionalization of this compound.

Data Presentation: Comparative Sonogashira Coupling Protocols

The following table summarizes key parameters for three distinct protocols for the Sonogashira coupling of this compound. These protocols offer a range of conditions, from a standard approach to more specialized methods tailored for sterically demanding substrates.

| Parameter | Protocol 1: Standard Conditions | Protocol 2: Sterically Hindered Focus | Protocol 3: Copper-Free Conditions |

| Target Product | Mono- and Di-alkynylated Biphenyl | Di-alkynylated Biphenyl | Mono- and Di-alkynylated Biphenyl |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ |

| Catalyst Loading (mol%) | 2-5 | 5-10 | 2 |

| Copper Co-catalyst | CuI | CuI | None |

| Co-catalyst Loading (mol%) | 4-10 | 10-20 | N/A |

| Ligand | PPh₃ (in catalyst complex) | PPh₃ (in catalyst complex) or additional bulky phosphine (e.g., P(o-tol)₃) | Bulky phosphine ligand (e.g., SPhos, XPhos) |

| Ligand Loading (mol%) | N/A | N/A or 10-20 | 4 |

| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Toluene or Dioxane | Toluene or 1,4-Dioxane |

| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C | 80-110 °C |

| Reaction Time | 12-24 hours | 24-48 hours | 12-24 hours |

| Alkene Equivalents | 1.1 (for mono), 2.2 (for di) | 2.5 | 1.1 (for mono), 2.2 (for di) |

| Anticipated Yield | Moderate | Good to Excellent | Good |

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol outlines a general method for the Sonogashira coupling which can be attempted for both mono- and di-alkynylation by adjusting the stoichiometry of the terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).

-

Add PdCl₂(PPh₃)₂ (0.02-0.05 eq.) and CuI (0.04-0.10 eq.).

-

Dissolve the solids in anhydrous THF or DMF.

-

Add triethylamine (3.0 eq.) to the mixture.

-

Add the terminal alkyne (1.1 eq. for mono-alkynylation, 2.2 eq. for di-alkynylation) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 60 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Adapted Protocol for Sterically Hindered Di-alkynylation

This protocol is specifically adapted for the more challenging di-alkynylation of the sterically hindered substrate, drawing on conditions reported for similar transformations.[1][2]

Materials:

-

This compound

-

Terminal alkyne (e.g., Trimethylsilylacetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and cesium carbonate (4.0 eq.).

-

Add anhydrous toluene to the flask.

-

Stir the suspension for 15-20 minutes at room temperature.

-

Add Pd(PPh₃)₄ (0.05-0.10 eq.) and CuI (0.10-0.20 eq.) to the mixture.

-

Add the terminal alkyne (2.5 eq.) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 80 °C for 24-48 hours, monitoring by TLC or LC-MS.

-

After completion, filter the reaction mixture through a pad of celite to remove inorganic salts.

-

Wash the celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the di-alkynylated product.

Mandatory Visualization

Sonogashira Coupling Catalytic Cycle

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow for Sonogashira Coupling

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

References

- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Derivatization of 2,2'-Diiodo-6,6'-dimethylbiphenyl for Advanced Applications

Introduction

2,2'-Diiodo-6,6'-dimethylbiphenyl serves as a versatile precursor for the synthesis of a variety of axially chiral ligands, which are instrumental in the field of asymmetric catalysis. The strategic placement of iodo groups at the 2 and 2' positions allows for facile derivatization through lithium-halogen exchange, paving the way for the introduction of phosphine groups and other functionalities. The inherent chirality arising from hindered rotation around the biphenyl backbone, further enforced by the methyl groups at the 6 and 6' positions, makes its derivatives highly effective in inducing stereoselectivity in a wide range of chemical transformations.

Key Applications

The primary application of derivatized this compound lies in the development of chiral ligands for transition metal-catalyzed asymmetric synthesis. These ligands have proven to be highly successful in a variety of reactions, including:

-

Asymmetric Hydrogenation: Chiral diphosphine ligands derived from this scaffold, such as BIPHEMP, form highly efficient and enantioselective catalysts with rhodium for the hydrogenation of various prochiral substrates.[1]

-

Asymmetric Cross-Coupling Reactions: Palladium complexes of these chiral ligands are effective in promoting asymmetric cross-coupling reactions, enabling the synthesis of optically active biaryls.[2]

-

Asymmetric Cycloadditions: The modular nature of the biphenyl core allows for the synthesis of a diverse range of ligands, including phosphoramidites, which have been successfully employed in palladium-catalyzed asymmetric cycloaddition reactions.[2]

-

Liquid Crystals: Chiral biphenyl derivatives are also explored as dopants for nematic liquid crystals to induce a helical arrangement.[3]

The ability to readily modify the substituents on the biphenyl backbone allows for the fine-tuning of the steric and electronic properties of the resulting ligands, thereby optimizing their performance in specific catalytic applications.

Experimental Protocols

Protocol 1: Synthesis of (-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((-)-BIPHEMP)

This protocol details the synthesis of the chiral diphosphine ligand (-)-BIPHEMP from optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl.[2]

Materials:

-

(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol)

-

n-Butyllithium (BuLi) solution (2.6 ml, 3.77 mmol)

-

Chlorodiphenylphosphine (829 mg, 3.77 mmol)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane

Procedure:

-

To a cooled (~10°C) solution of BuLi (2.6 ml, 3.77 mmol) in ether (7 ml), a solution of optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol) in ether (13 ml) is added.

-

The reaction mixture is stirred for 40 minutes at this temperature.

-

A solution of chlorodiphenylphosphine (829 mg, 3.77 mmol) in ether (2.5 ml) is then added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and then refluxed for 5 hours.

-

After reflux, the reaction is stirred at room temperature overnight.

-

The reaction is quenched, and the product is extracted and purified to yield (-)-BIPHEMP. A yield of 57% has been reported for this reaction.[2]

Protocol 2: Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol

This protocol describes a multi-step synthesis of a chiral biphenyldiol, starting from a related biphenyl precursor. While not directly starting from this compound, it illustrates the creation of valuable chiral diol ligands from a substituted biphenyl scaffold.[4]

Materials:

-

(S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Boron tribromide (BBr₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium borohydride (NaBH₄)

-

Phosphorus tribromide (PBr₃)

Procedure:

-

Reduction of a dicarbaldehyde precursor: A suitable (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde is reduced with NaBH₄ in ethanol to yield the corresponding diol.[4]

-

Bromination: The diol is then brominated using phosphorus tribromide in anhydrous dichloromethane to give (S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl.[4]

-

Hydrogenation: The bis(bromomethyl) compound is subjected to hydrogenation with Pd/C at atmospheric pressure to yield (S)-2,2',6,6'-tetramethyl-1,1'-biphenyl.[4]

-

Demethylation: The two methoxy ethers are demethylated using BBr₃ in CH₂Cl₂ followed by hydrolysis to afford the final product, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol.[4]

Data Presentation

The following tables summarize the performance of BIPHEMP in asymmetric catalytic reactions.

Table 1: Palladium-Catalyzed Asymmetric Cross-Coupling for the Synthesis of Binaphthyls [2]

| Entry | Grignard Reagent | Halo Aromatic | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |

| 1 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Ether | 40 | high | high |

| 2 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Ether | 40 | high | high |

| 3 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Toluene | 40 | - | lower |

| 4 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Toluene | 40 | - | lower |

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate [2]

| Ligand | e.e. (%) |

| (-)-BIPHEMP | lower than BINAP |

| (R)-(+)-BINAP | higher than BIPHEMP |

Mandatory Visualization

The following diagrams illustrate the synthetic workflows described in the protocols.

Caption: Workflow for the synthesis of (-)-BIPHEMP.

Caption: Synthetic pathway for a chiral biphenyldiol.

References

- 1. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Diiodo-6,6'-dimethylbiphenyl

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 2,2'-Diiodo-6,6'-dimethylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common strategies involve two key transformations: forming the biphenyl backbone and introducing the iodine atoms. The primary routes are:

-

Ullmann Coupling: This involves the copper-catalyzed homocoupling of a 2-iodo-3-methyl-substituted benzene ring. This is a classic method for forming symmetrical biaryls.[1] The precursor can be 2-iodo-3-methylaniline or a protected derivative.

-

Diazotization-Iodination (Sandmeyer-type reaction): This route typically starts with 2,2'-diamino-6,6'-dimethylbiphenyl. The diamine is bis-diazotized using sodium nitrite in a strong acid, followed by treatment with an iodide salt (e.g., KI) to introduce the iodine atoms.[2][3] The diamine precursor is often synthesized by reducing 2,2'-dinitro-6,6'-dimethylbiphenyl, which itself is formed via an Ullmann coupling of 2-iodo-3-methylnitrobenzene.[4]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors depending on the chosen synthetic route:

-

For Ullmann Coupling: Inefficient copper activation, inappropriate reaction temperature, poor solvent choice, or the presence of moisture can drastically reduce yields. High temperatures (often exceeding 200°C in traditional methods) can also lead to decomposition.[1][5]

-

For Diazotization-Iodination: The primary cause of low yield is often the instability of the intermediate diazonium salt. If the temperature is not strictly controlled (ideally 0–5°C), the salt can decompose prematurely, leading to side products like phenols. Incomplete diazotization or side reactions from nitrous acid can also be problematic.[2]

Q3: What are the common side products, and how can they be minimized?